(3S)-3-amino-4-methylpentanamide, also known by its International Chemical Identifier (InChI) and CAS Number 742676-49-9, is an organic compound with the molecular formula and a molecular weight of approximately 130.19 g/mol. Structurally, it features an amino group at the third carbon of a five-carbon chain, with a methyl group attached to the fourth carbon. This configuration contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Several synthesis methods have been proposed for (3S)-3-amino-4-methylpentanamide:
(3S)-3-amino-4-methylpentanamide has potential applications in:
While direct interaction studies specifically focusing on (3S)-3-amino-4-methylpentanamide are scarce, compounds within its class often undergo investigations to assess their binding affinity to biological targets. These studies typically involve:
Such studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with (3S)-3-amino-4-methylpentanamide. Here are some notable examples:
(3S)-3-amino-4-methylpentanamide is unique due to its specific stereochemistry at the third carbon, which can significantly influence its biological interactions and pharmacological properties compared to its analogs. The presence of both an amino group and a methyl substituent allows it to participate in diverse
The structural evolution of branched-chain amino acid derivatives began with the isolation of leucine isomers in the early 20th century. Researchers observed that α,γ-diamino acid analogs exhibited enhanced metabolic stability compared to natural amino acids, sparking interest in their synthetic modification. A 1987 breakthrough by Yamada et al. demonstrated that methyl branching at the γ-position (as seen in (3S)-3-amino-4-methylpentanamide) reduced enzymatic degradation rates by 78% in hepatic microsomal assays, establishing a foundation for rational drug design.
Key milestones include:
| Year | Development | Impact |
|---|---|---|
| 1994 | Asymmetric synthesis of γ-methyl-substituted amino amides | Enabled >99% enantiomeric excess (ee) production |
| 2008 | Catalytic enantioselective Strecker synthesis | Reduced production costs by 40% vs. resolution methods |
| 2021 | Flow chemistry applications | Achieved 92% yield in continuous manufacturing |
(3S)-3-Amino-4-methylpentanamide addresses three critical challenges in peptidomimetic design:
In SARS-CoV-2 3CLpro inhibitor development, derivatives containing this scaffold showed 18 nM inhibition constants (Ki) through covalent bonding with Cys145 and hydrogen bonding with His163.
The synthesis of chiral pentanamide derivatives, including (3S)-3-amino-4-methylpentanamide, represents a significant challenge in contemporary organic chemistry due to the need for precise stereochemical control during bond formation [1] [2]. Modern synthetic approaches have evolved to incorporate both enzymatic and radical-mediated strategies that enable the construction of these complex molecular architectures with high enantioselectivity and yield [3] [4].
Enzymatic methodologies have emerged as powerful tools for the asymmetric synthesis of chiral pentanamide derivatives, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [2] [3]. These biocatalytic approaches leverage the inherent selectivity of enzymes to achieve stereochemical control that is often difficult to attain through traditional chemical methods [4].
Whole-cell biocatalytic systems have demonstrated remarkable efficiency in the asymmetric synthesis of chiral amines through reductive amination processes [5] [6]. These systems offer significant advantages over isolated enzyme preparations, including simplified catalyst preparation, reduced production costs, and integrated cofactor regeneration capabilities [5] [6].
Imine reductases have proven particularly effective for the synthesis of chiral pentanamide derivatives through reductive amination of ketone precursors [7] [8]. Recent investigations have identified over 300 new imine reductases from metagenomic sources, significantly expanding the available enzyme toolbox for these transformations [8]. These enzymes demonstrate the ability to accept challenging substrates such as acetophenone and dimethylamine with moderate to excellent conversions, introducing moieties frequently found in pharmaceutically active compounds [8].
The application of whole-cell Escherichia coli systems expressing imine reductases has yielded impressive results for the synthesis of chiral amines relevant to pentanamide derivatives [5]. In preparative scale experiments, these systems have achieved 93% conversion with 99% stereoselectivity for products such as (1S,3R)-N,3-dimethylcyclohexylamine [5]. The intrinsic glucose dehydrogenase activity in these whole cells enables cofactor regeneration without additional enzyme supplementation, making this biocatalyst formulation particularly cost-efficient [5].
Advanced engineering of these biocatalytic systems has led to the development of highly diastereo- and enantioselective approaches for preparing β-branched chiral amines [9]. Through four rounds of protein engineering, wild-type imine reductases have been endowed with enhanced reactivity, improved stereoselectivity, and broader substrate scope [9]. These engineered systems can achieve greater than 99.9% enantiomeric excess, greater than 99:1 diastereomeric ratio, and greater than 99% conversion for various chiral amine products [9].
Table 1: Enzymatic Asymmetric Synthesis Data for Chiral Amides
| Enzyme System | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Whole-cell E. coli (transaminase + glucose dehydrogenase) | 2-keto-3-methylvalerate → L-isoleucine | >90 | High | Good | Whole cell biotransformation (2013) |
| Imine reductase (IRED) - whole cell biocatalyst | Various ketones with methylamine | 93 | 99 | 93 (isolated) | Reductive amination biocatalysts (2017) |
| Reductive aminase (RedAm) - engineered variant | β-branched racemic ketones | >99 | >99.9 | 74 | Engineered IRED for β-branched amines (2024) |
| ω-Transaminase from Arthrobacter sp. | 3,4-dimethoxyphenylacetone | 82 | >99 | 82 | Bacterial transaminases (2021) |
| Enantioselective reductase (ERED) - GluER-T36A | α-chloroamides (cyclization) | Variable (substrate dependent) | High (varies) | Good to excellent | Data science enzyme optimization (2023) |
| Metagenomic imine reductase panel | Acetophenone + dimethylamine | Moderate to excellent | Excellent selectivity | Good to high | Metagenomic IRED discovery (2021) |
Transaminase-mediated approaches have also shown significant promise for the synthesis of chiral pentanamide precursors [2] [10]. The coupling of transaminases with amino acid dehydrogenases enables reductive amination of various keto acids through whole-cell biotransformation systems [6]. These systems demonstrate particular effectiveness when coupled with glucose catabolism for cofactor recycling, providing a sustainable approach to chiral amine synthesis [6].
Substrate engineering represents a crucial strategy for achieving optimal stereochemical control in enzymatic syntheses of chiral pentanamide derivatives [11] [12]. This approach involves the systematic modification of substrate structures to enhance enzyme selectivity and reaction efficiency while maintaining the desired stereochemical outcome [11].
Machine learning and computational approaches have revolutionized substrate engineering strategies for biocatalytic systems [12]. Recent developments employ statistical modeling workflows that relate structural features of enzyme variants and substrates to selectivity outcomes [12]. These models enable prediction of enzyme performance with new substrates that were not included in the original training datasets [12].
The implementation of data-driven approaches for enzyme optimization has yielded significant improvements in both activity and selectivity [12]. Through the analysis of enzyme-substrate interactions using molecular dynamics simulations and induced-fit docking protocols, researchers can identify key structural features that influence stereochemical outcomes [12]. These insights enable rational design of both enzyme variants and substrate modifications to achieve desired selectivity profiles [12].
Substrate scope expansion through engineering approaches has demonstrated remarkable success in broadening the applicability of enzymatic methods [8] [13]. Systematic profiling of reductive amination performance across diverse substrate panels has revealed that the majority of imine reductases are capable of asymmetric reductive amination at equimolar concentrations of carbonyl and amine substrates [13]. The most effective enzymes identified through these studies display characteristics of reductive aminases and demonstrate activity on 29-42% of analyzed substrate combinations [13].
The development of robust screening methodologies has enabled efficient identification of optimal enzyme-substrate combinations for specific synthetic targets [14] [15]. High-throughput screening approaches utilizing fluorogenic probes have facilitated rapid evaluation of enzymatic activities across diverse microbial libraries [14]. These methods have revealed significant variations in conversion rates and selectivities among different enzyme systems, providing valuable guidance for synthetic applications [14].
Radical-mediated methodologies have emerged as powerful strategies for the construction of quaternary carbon centers in pentanamide derivatives, offering unique advantages in terms of reactivity and selectivity [16] [17] [18]. These approaches enable the formation of sterically hindered carbon-carbon bonds that are challenging to construct through traditional ionic mechanisms [18].
Photoredox catalysis has revolutionized the field of amide bond formation by enabling mild, efficient transformations under visible light irradiation [19] [20] [21]. These methodologies provide sustainable alternatives to traditional amide coupling reactions while offering unique opportunities for the construction of complex molecular architectures [19] [22].
The development of photoinduced enantioselective strategies has provided efficient access to chiral all-carbon quaternary stereocenters [20]. Cobalt-catalyzed asymmetric radical coupling reactions under photoredox conditions have demonstrated exceptional performance for the synthesis of β,β-disubstituted γ-amino acid derivatives containing quaternary carbon centers [20]. These protocols show excellent functional group tolerance and broad substrate scope, delivering products in yields up to 96% with enantioselectivities reaching 99:1 enantiomeric ratio [20].
Visible light-mediated radical conjugate addition strategies have enabled the construction of vicinal quaternary carbon centers through intermolecular processes [23]. The use of 2,2-disubstituted dihydroquinazolinones as radical precursors under blue light irradiation and rhodamine B catalysis allows facile assembly of diverse quaternary/quaternary carbon center motifs at room temperature [23]. This methodology provides synthetic versatility since both dihydroquinazolinone precursors and Michael acceptors can be conveniently prepared from readily available ketone starting materials [23].
Table 2: Photoredox Catalysis Data for Quaternary Carbon Center Formation
| Catalytic System | Reaction Type | Quaternary Center Formation | Yield (%) | Enantioselectivity | Reaction Conditions |
|---|---|---|---|---|---|
| Rhodamine B + blue light | Conjugate addition to Michael acceptors | Vicinal quaternary/quaternary | Good to excellent | Good diastereoselectivity | Room temperature, blue light |
| Cobalt-photoredox dual catalysis | Asymmetric radical coupling | All-carbon quaternary stereocenters | Up to 96 | Up to 99:1 e.r. | Ambient conditions, visible light |
| Iridium photoredox + palladium | Decarboxylative amide formation | Radical-mediated quaternary | Moderate to high (58-94) | Not specified | Room temperature, photoredox |
| Iron salen + photoredox | C(sp³)-C(sp³) cross-coupling | Quaternary carbon construction | Good | Promising for chiral catalysis | Mild conditions |
| 4CzIPN organic photocatalyst | Tertiary alcohol cross-coupling | Quaternary from tertiary alcohols | High yields reported | Stereospecific | Visible light, mild conditions |
| Rose Bengal + visible light | Amidation of benzylic alcohols | Not directly applicable | Good | Not chiral | Visible light, mild temperature |
Dual catalytic systems combining photoredox and transition metal catalysis have demonstrated exceptional utility for quaternary carbon center construction [24] [25]. The merger of cobalt catalysis with organophotoredox systems enables stereoselective synthesis of all-carbon quaternary centers under ambient reaction conditions [24]. These protocols utilize modular and accessible reagents, including substituted vinyl cyclic carbonates and aldehydes, to achieve syn-configured 1,3-diols featuring quaternary carbon centers in short reaction times [24].
Iron-based metallaphotoredox catalysis represents an emerging area with significant potential for sustainable quaternary carbon center formation [25]. Iron salen complexes have been identified as synthetically accessible and structurally modular alternatives to porphyrin-based systems, exhibiting similar cross-coupling behavior for C(sp³)-C(sp³) bond formation [25]. These systems hold particular promise for enabling enantioselective catalysis due to the well-precedented development of chiral salen catalysts [25].
N-hydroxyphthalimide esters have emerged as versatile radical precursors for the construction of complex molecular architectures, including pentanamide derivatives with quaternary carbon centers [26] [27]. These reagents offer exceptional stability, ease of preparation, and diverse reactivity patterns that make them valuable tools for synthetic applications [26].
The mechanistic versatility of N-hydroxyphthalimide esters enables their activation under thermal, photochemical, or electrochemical conditions [26]. These esters undergo reductive decarboxylative fragmentation to provide substrate radicals capable of engaging in diverse transformations [26]. The reduction process can be influenced by various factors, including the nature of the electron donor, the use of Brønsted and Lewis acids, and the possibility of forming charge-transfer complexes [26].
Decarboxylative radical cross-coupling reactions utilizing N-hydroxyphthalimide esters have demonstrated remarkable utility for amide bond formation [27]. These transformations serve as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions [27]. The versatility of this approach has been demonstrated through the efficient coupling of diverse carboxylic acids with isocyanides to deliver corresponding amide products [27].
Table 3: N-Hydroxyphthalimide Ester Radical Precursor Data
| NHPI Ester Type | Activation Method | Product Type | Yield (%) | Key Features | Mechanistic Role |
|---|---|---|---|---|---|
| Cyclohexanecarboxylic acid NHPI ester | Photoredox catalysis | Amide formation | 64-89 | Wide substrate scope | Reductive decarboxylative fragmentation |
| Benzoic acid NHPI ester | Electrochemical reduction | Decarboxylative coupling | 48 (TEMPO adduct) | Radical trapping confirmed | SET-initiated radical formation |
| Phenylpropiolic acid NHPI ester | Thermal activation with BTC | Alkyne-based radical products | Lower yields | Alkyne compatibility | Radical precursor generation |
| Aryl carboxylic acid NHPI esters | Visible light activation | Cross-coupling products | 58-94 | Functional group tolerance | Carbon-centered radical source |
| Aliphatic carboxylic acid NHPI esters | Single electron transfer (SET) | Radical addition products | Good to excellent | Bench-stable precursors | Decarboxylative radical coupling |
| α-oxocarboxylic acid NHPI esters | Photochemical conditions | Carbonyl-containing amides | High efficiency | Versatile reactivity | Radical chain initiation |
The substrate scope of N-hydroxyphthalimide ester-mediated transformations encompasses a wide range of carboxylic acid derivatives [27]. Aromatic isocyanides bearing electron-donating or electron-withdrawing substituents can be efficiently converted to desired amide products in high yields ranging from 64-89% [27]. Diversely functionalized aliphatic carboxylic acids also demonstrate excellent compatibility, furnishing expected products in moderate to high yields of 58-94% [27].
Mechanistic investigations have revealed the crucial role of radical intermediates in these transformations [27]. Control experiments using radical scavengers such as TEMPO completely inhibit amide product formation, confirming the radical nature of the reaction pathway [27]. Additionally, the isolation of TEMPO-based adducts provides direct evidence for the involvement of carbon-centered radicals in the reaction mechanism [27].
The (3S)-3-amino-4-methylpentanamide functions as a key component in solid-phase peptide synthesis protocols. The compound is typically introduced as its Fmoc-protected derivative, Fmoc-L-beta-leucine, which can be incorporated into peptide sequences using standard solid-phase peptide synthesis techniques [1] [2]. The beta-amino acid structure provides distinct advantages over traditional alpha-amino acids, including improved proteolytic stability and enhanced conformational flexibility [3] [1].
During solid-phase synthesis, the (3S)-3-amino-4-methylpentanamide residue is incorporated using standard coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in dimethylformamide (DMF) [2]. The Fmoc group is typically removed using 20% piperidine in DMF, following established protocols for beta-amino acid incorporation [2] [4].
The (3S)-3-amino-4-methylpentanamide has demonstrated significant utility in antimicrobial peptide design, particularly in the development of enhanced temporin derivatives. A notable example is the L9βl-TL peptide, where the beta-leucine residue replaces leucine at position 9 and glycine at position 10 in the Temporin L sequence [5] [6]. This modification results in improved antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) while maintaining reduced hemolytic activity [5].
The antimicrobial activity data for beta-leucine containing peptides shows marked improvement over native sequences. In studies of temporin derivatives, the incorporation of beta-leucine residues has been shown to enhance antimicrobial potency against various bacterial pathogens [7] [8]. The beta-leucine substitution provides several advantages in antimicrobial peptide design:
| Parameter | Native Temporin L | L9βl-TL |
|---|---|---|
| Hemolytic activity | Higher | Significantly reduced |
| Protease stability | Lower | Enhanced stability |
| Antimicrobial activity | Moderate | Equal or improved |
| Serum stability | Limited | Enhanced |
The mechanism of antimicrobial action involves membrane disruption through selective interaction with bacterial membrane components. The beta-leucine substitution modifies the peptide's secondary structure, resulting in unordered conformations in both bacterial and mammalian membrane-mimetic environments, which contributes to improved selectivity for bacterial targets [5].
The incorporation of (3S)-3-amino-4-methylpentanamide into peptide sequences provides significant conformational restriction that enhances helical stability. Beta-amino acids, including beta-leucine derivatives, promote specific secondary structures that differ from those of alpha-amino acids due to their extended backbone [9] [10].
In alpha/beta-peptide systems, the beta-leucine residue contributes to the formation of stable helical conformations that can effectively mimic natural alpha-helical motifs. Studies have shown that beta-amino acid substitutions can stabilize helical structures while maintaining the ability to engage in specific protein-protein interactions [10]. The cyclic beta-amino acid residues, when incorporated into peptide sequences, contribute to the formation of extended helical structures that can span larger distances than traditional alpha-helices [9].
The conformational properties of beta-leucine containing peptides have been extensively studied using circular dichroism spectroscopy and nuclear magnetic resonance. These studies reveal that the beta-leucine substitution can induce specific conformational changes that enhance the peptide's biological activity while maintaining structural integrity [10] [8].
The (3S)-3-amino-4-methylpentanamide and related beta-amino acid derivatives have shown promise in the development of multidrug resistance-reversing agents. These compounds function through interaction with efflux pumps and membrane-associated proteins that contribute to chemotherapeutic resistance in cancer cells.
The beta-leucine derivative demonstrates selective membrane disruption activity against cancer cells through several mechanisms. The compound's hydrophobic nature allows it to interact with lipid bilayers, leading to membrane perturbation and increased permeability [11]. This selective activity is particularly important in cancer therapy, where differential membrane composition between cancer and normal cells can be exploited for targeted therapeutic approaches.
Studies have shown that peptides containing beta-leucine residues can induce membrane disruption in cancer cells without causing extensive damage to normal cellular membranes [11]. The mechanism involves:
The selectivity for cancer cells is attributed to the differential expression of membrane components, including phosphatidylserine exposure on the outer leaflet of cancer cell membranes [11]. This provides a molecular basis for the preferential targeting of malignant cells.
The (3S)-3-amino-4-methylpentanamide and related beta-amino acid derivatives have demonstrated the ability to induce cytochrome c release from mitochondria, a key event in the apoptotic cascade. This mechanism represents a promising strategy for overcoming multidrug resistance in cancer cells.
Alpha/beta-peptides containing beta-leucine residues have been shown to effectively induce cytochrome c release through interaction with anti-apoptotic proteins of the Bcl-2 family [10]. The mechanism involves:
Experimental data demonstrates that alpha/beta-peptides can induce cytochrome c release in permeabilized mouse embryonic fibroblasts, with activity comparable to natural BH3 peptides [10]. The cytochrome c release is dependent on the presence of pro-apoptotic proteins Bax and Bak, indicating engagement of the intrinsic apoptotic pathway.
The therapeutic potential of this mechanism is particularly relevant for multidrug-resistant cancer cells, which often have dysregulated apoptotic pathways. By directly targeting mitochondrial function and inducing cytochrome c release, beta-leucine containing peptides can bypass some of the resistance mechanisms that prevent conventional chemotherapeutic agents from inducing cell death.
| Peptide System | Cytochrome c Release Activity | Target Protein Affinity |
|---|---|---|
| Alpha/beta-1 | Comparable to native BH3 peptides | Nanomolar (Bcl-xL, Mcl-1) |
| Alpha/beta-2 | Reduced compared to alpha/beta-1 | Micromolar range |
| Native BH3 | High activity | Nanomolar range |
The structural basis for cytochrome c release induction involves the formation of stable alpha/beta-peptide complexes with anti-apoptotic proteins. Crystal structures of these complexes reveal that the beta-amino acid residues are positioned along the solvent-exposed face of the peptide helix, allowing for proper engagement with the target protein while maintaining the critical hydrophobic interactions required for binding [10].